Methyl 6-chloro-3-methoxypicolinate
Overview
Description
“Methyl 6-chloro-3-methoxypicolinate” is a chemical compound with the CAS Number: 175965-90-9 . It has a molecular weight of 201.61 and its IUPAC name is methyl 6-chloro-3-methoxy-2-pyridinecarboxylate . It is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular structure of “Methyl 6-chloro-3-methoxypicolinate” can be represented by the linear formula: C8H8ClNO3 . The InChI code for this compound is 1S/C8H8ClNO3/c1-12-5-3-4-6 (9)10-7 (5)8 (11)13-2/h3-4H,1-2H3 .Physical And Chemical Properties Analysis
“Methyl 6-chloro-3-methoxypicolinate” is a pale-yellow to yellow-brown solid . It has a molecular weight of 201.61 .Scientific Research Applications
Synthesis of Fluoro Substituted 6-phenylnicotinamide
“Methyl 6-chloropyridine-3-carboxylate”, a compound similar to “Methyl 6-chloro-3-methoxypicolinate”, can be used to synthesize fluoro substituted 6-phenylnicotinamide . This compound shows TRPV1 antagonist potency , which could be useful in pain management.
Synthesis of Retinoid X Receptor (RXR) Ligands
“Methyl 6-chloropyridine-3-carboxylate” can also be used in the synthesis of retinoid x receptor (RXR) ligands . RXR ligands have many clinical applications, including potential treatments for cancer, skin disorders, and cardiovascular diseases .
Fluorescence Imaging
Compounds similar to “Methyl 6-chloro-3-methoxypicolinate” have been used in fluorescence imaging . With its exceptional sensitivity, fluorescence has supplanted numerous biochemical applications, garnering significant popularity as a tool for imaging biological materials .
Exploration of Structures of Dynamics of Biological Macromolecules
Fluorescent compounds are also used to explore the structures of dynamics of nucleic acids, proteins, and other biological macromolecules . This can provide valuable insights into the functioning of these macromolecules and their role in various biological processes .
Synthesis of Fluorescent Compounds
2-chloro-6-methoxyquinoline-3-carboxyaldehyde (Cl-MQCA), a compound similar to “Methyl 6-chloro-3-methoxypicolinate”, can be synthesized into a weakly fluorescent compound . This compound can be used in various applications that require fluorescence .
Antibacterial and Antioxidant Activity
Compounds similar to “Methyl 6-chloro-3-methoxypicolinate” have been used to generate new bioactive copper (II) complexes . These complexes exhibit prominent antibacterial effects against both Gram-negative and Gram-positive bacteria . They also show antioxidant activity .
Safety and Hazards
properties
IUPAC Name |
methyl 6-chloro-3-methoxypyridine-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-12-5-3-4-6(9)10-7(5)8(11)13-2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSHDEVBGHBTIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)Cl)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-chloro-3-methoxypicolinate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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